molecular formula C14H27NO6 B14345606 1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-acetic acid, ethyl ester CAS No. 92669-55-1

1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-acetic acid, ethyl ester

Cat. No.: B14345606
CAS No.: 92669-55-1
M. Wt: 305.37 g/mol
InChI Key: KCYCTCVCUHQJKU-UHFFFAOYSA-N
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Description

1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-acetic acid, ethyl ester is a macrocyclic compound that belongs to the family of crown ethers Crown ethers are known for their ability to form stable complexes with metal ions and organic molecules due to their unique ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-acetic acid, ethyl ester typically involves the reaction of 1,4,7,10-Tetraoxa-13-azacyclopentadecane with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-acetic acid, ethyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Complexation Reactions: The compound can form stable complexes with metal ions, which can be utilized in catalysis and separation processes.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-acetic acid, ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-acetic acid, ethyl ester primarily involves its ability to form stable complexes with metal ions. The oxygen atoms in the crown ether ring coordinate with the metal ions, stabilizing them and facilitating various chemical reactions. This complexation ability is crucial for its applications in catalysis, separation processes, and potential therapeutic uses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the acetic acid and ethyl ester groups allows for additional chemical modifications and applications compared to its analogs .

Properties

CAS No.

92669-55-1

Molecular Formula

C14H27NO6

Molecular Weight

305.37 g/mol

IUPAC Name

ethyl 2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)acetate

InChI

InChI=1S/C14H27NO6/c1-2-21-14(16)13-15-3-5-17-7-9-19-11-12-20-10-8-18-6-4-15/h2-13H2,1H3

InChI Key

KCYCTCVCUHQJKU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1CCOCCOCCOCCOCC1

Origin of Product

United States

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